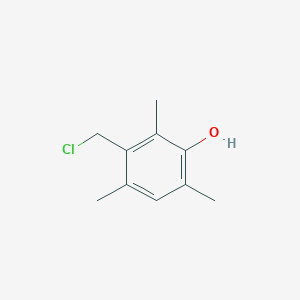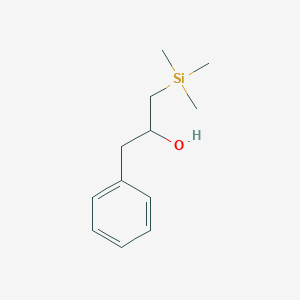
Cyclohexanamine, N-cyclohexyl-, phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine, N-cyclohexyl-, phosphate is an organic compound with the molecular formula C12H23N. It is also known by other names such as dicyclohexylamine and N-cyclohexylcyclohexanamine . This compound belongs to the class of aliphatic amines and is characterized by its colorless liquid form and fishy odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-cyclohexyl-, phosphate can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . These methods are typically conducted under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of high-pressure reactors and efficient catalysts is crucial to achieve high yields and maintain the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine, N-cyclohexyl-, phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or alkyl halides for substitution reactions. These reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
Cyclohexanamine, N-cyclohexyl-, phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of rubber chemicals, corrosion inhibitors, and other industrial products
Mecanismo De Acción
The mechanism of action of cyclohexanamine, N-cyclohexyl-, phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its concentration and the biological context. These interactions can lead to various physiological effects, including changes in cellular metabolism and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: This compound is similar in structure but lacks the additional cyclohexyl group.
Dicyclohexylamine: Another similar compound with two cyclohexyl groups attached to the nitrogen atom.
Uniqueness
Cyclohexanamine, N-cyclohexyl-, phosphate is unique due to its specific molecular structure, which allows it to interact with a wide range of chemical and biological systems. Its versatility in various reactions and applications makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
54941-49-0 |
|---|---|
Fórmula molecular |
C12H26NO4P |
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;phosphoric acid |
InChI |
InChI=1S/C12H23N.H3O4P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h11-13H,1-10H2;(H3,1,2,3,4) |
Clave InChI |
XQCCNEVAQOEEQW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.OP(=O)(O)O |
Números CAS relacionados |
68052-37-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)
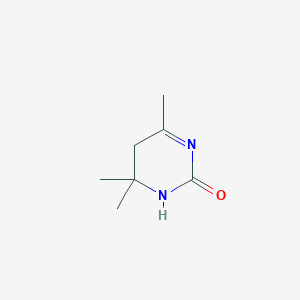

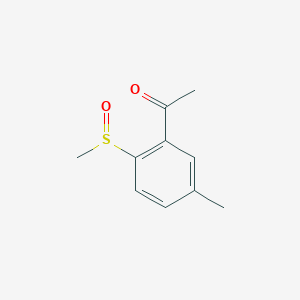
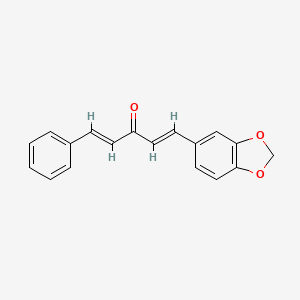
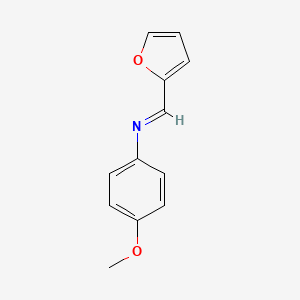
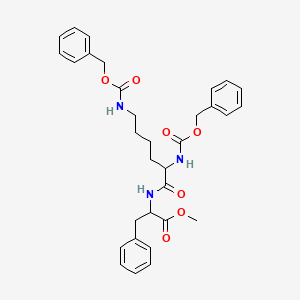
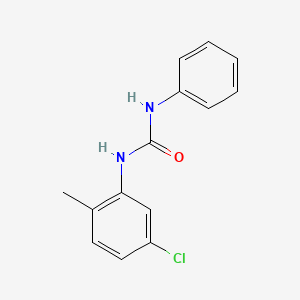
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)

